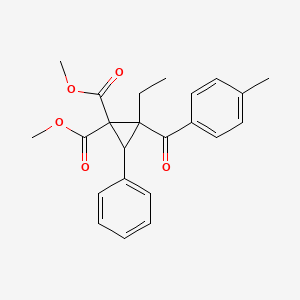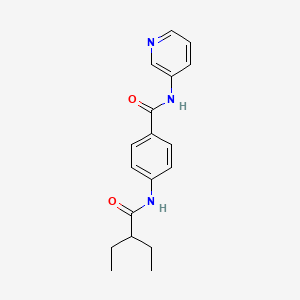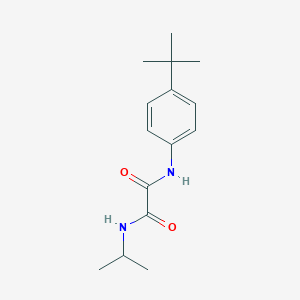
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE is a complex organic compound characterized by its cyclopropane ring structure This compound is notable for its unique arrangement of functional groups, which include a benzoate ester, a phenyl group, and a cyclopropane ring
Métodos De Preparación
The synthesis of 1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the cyclopropanation of an alkene using a carbene precursor. The reaction conditions often include the use of a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.
For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or phenyl group, resulting in the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and functional groups allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE can be compared to other cyclopropane derivatives, such as:
Cyclopropane carboxylic acid: A simpler compound with a similar ring structure but lacking the additional functional groups.
Phenylcyclopropane: Contains a phenyl group attached to the cyclopropane ring but lacks the benzoate ester and other substituents.
Cyclopropyl methyl ketone: Features a ketone group attached to the cyclopropane ring, offering different reactivity and applications.
Propiedades
IUPAC Name |
dimethyl 2-ethyl-2-(4-methylbenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-22(19(24)17-13-11-15(2)12-14-17)18(16-9-7-6-8-10-16)23(22,20(25)27-3)21(26)28-4/h6-14,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCXJCXFEDJIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5261522.png)
![N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B5261528.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B5261530.png)
![4-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5261538.png)
![6,8-dimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5261545.png)
![4-{[(4-ethylphenyl)acetyl]amino}benzamide](/img/structure/B5261551.png)
![6-[(diethylamino)methyl]-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5261556.png)
![2-hydroxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}acetamide](/img/structure/B5261571.png)
![2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5261584.png)
![7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5261586.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5261596.png)

![Ethyl 3-[[2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B5261607.png)
